5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde
Description
5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde is an organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
5-chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO4/c1-3-4-14-5-7-18(19(11-14)22-2)24-10-9-23-17-8-6-16(20)12-15(17)13-21/h3,5-8,11-13H,1,4,9-10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOLXQAIBFMGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde can be achieved through a multi-step process involving several key reactions. One common method involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 5-chloro-2-hydroxybenzaldehyde and 2-(2-methoxy-4-prop-2-enylphenoxy)ethanol.
Etherification: The hydroxyl group of 5-chloro-2-hydroxybenzaldehyde is etherified with 2-(2-methoxy-4-prop-2-enylphenoxy)ethanol under basic conditions to form the desired ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: 5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzoic acid.
Reduction: 5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-chloro-2-methoxybenzaldehyde: Similar structure with a bromo group instead of a prop-2-enyl group.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure with an amide group instead of an aldehyde group.
Uniqueness
5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
